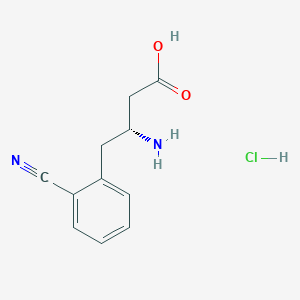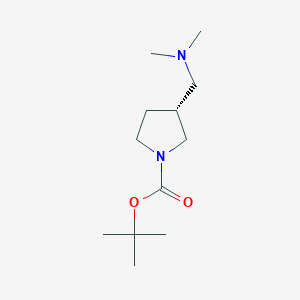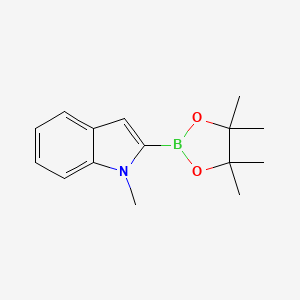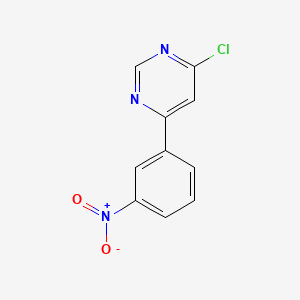![molecular formula C8H11N3O4S B1360976 3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid CAS No. 1119452-14-0](/img/structure/B1360976.png)
3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development : This compound and its derivatives are used in the synthesis of various pharmaceuticals. For example, it plays a role in the synthesis of Dabigatran Etexilate, an anticoagulant medication (Cheng Huansheng, 2013).
Inhibitory Potential Against Enzymes : Derivatives of this compound, such as those involving indole and oxadiazole scaffolds, have been found to be potent inhibitors of the urease enzyme. This suggests potential therapeutic applications in drug design programs (M. Nazir et al., 2018).
Corrosion Inhibition : Oxadiazole derivatives, closely related to the compound , exhibit corrosion inhibition properties for metals like mild steel in acidic environments. This application is significant in materials science, especially in preventing corrosion in industrial settings (P. Ammal et al., 2018).
Radiopharmaceutical Synthesis : It's used in the automated synthesis of radiopharmaceuticals like [11C]CS1P1 for PET imaging. This highlights its role in diagnostic medicine and molecular imaging (Zonghua Luo et al., 2019).
Biological Activity Prediction : The compound and its related structures have been synthesized and analyzed for predicted biological activity. This indicates its potential in the development of new drugs and therapeutic agents (Y. Kharchenko et al., 2008).
Antibacterial Properties : Some derivatives of this compound show significant antibacterial activity, suggesting potential use in developing new antibiotics (M. Brahmayya et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[5-(methylcarbamoyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-9-7(14)8-10-5(11-15-8)4-16-3-2-6(12)13/h2-4H2,1H3,(H,9,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIPJSCSLNKIGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)CSCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1360903.png)

![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)
![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)


